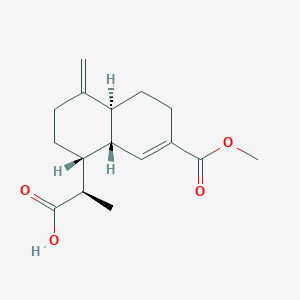
5-Hydroxysaxagliptin-13C,d2 TFA Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Stable isotope labeled internal standard for Saxagliptin metabolite
Scientific Research Applications
1. Enhancing Molecular Structure Studies
Trifluoroacetic acid (TFA) is utilized in augmenting spectroscopic determinations of molecular structures, as seen in a study where TFA assisted in characterizing the molecular structure of suberin from potato wound periderm. This approach, involving the use of dilute TFA, improves resolution in solid-state 13C and 1H NMR spectra without compromising the integrity of the studied material (Arrieta-Báez & Stark, 2006).
2. Environmental Impact and Toxicity Studies
TFA, a breakdown product of hydrochlorofluorocarbons and hydrofluorocarbons, is studied for its environmental accumulation and toxicity. TFA salts, stable in the environment, have been investigated to understand their accumulation in natural sinks and their moderate toxicity to organisms. This research is crucial for assessing environmental and health risks associated with these compounds (Solomon et al., 2016).
3. Biochemical Studies on Enzyme Inhibitors
5-Hydroxysaxagliptin is an active metabolite of saxagliptin, a dipeptidylpeptidase 4 (DPP4) inhibitor. Studies on saxagliptin and 5-hydroxysaxagliptin have revealed their potency and selectivity in inhibiting DPP4, offering insights into the biochemical properties of these inhibitors and their potential therapeutic applications (Wang et al., 2012).
4. Synthesis and Characterization of Drug Salts
Research on the synthesis and characterization of drug salts, including TFA salts with various drugs, provides valuable insights into improving drug properties like solubility and stability. This research is vital for pharmaceutical development and the creation of more effective and stable drug formulations (Nechipadappu & Trivedi, 2017).
5. Enhancing Bioanalytical Methods
TFA is studied for its role in enhancing the sensitivity and effectiveness of bioanalytical methods, such as in hydrophilic interaction chromatography-electrospray tandem mass spectrometric analysis. These studies contribute to the development of more efficient and accurate methods for the analysis of biological samples (Shou & Naidong, 2005).
6. Investigation of Alternative MS-Compatible Mobile Phases
The exploration of alternative mobile phase additives for liquid chromatography-mass spectrometry (LC-MS) analysis of proteins offers insights into improving MS sensitivity. This research is important for the characterization of therapeutic proteins (Bobály et al., 2015).
7. Serotonin Synthesis and Function Studies
Studies on tryptophan hydroxylase, the enzyme involved in serotonin synthesis, contribute to understanding serotonin's role in various physiological and pathological processes. This research is significant in developing treatments for psychiatric and gastrointestinal disorders (Nakamura et al., 2006).
8. Analytical Methods for Monitoring Serotonin Metabolites
The development of analytical methods, such as liquid chromatography-tandem mass spectrometry, for monitoring serotonin metabolites like 5-hydroxyindoleacetic acid, is crucial for diagnosing and monitoring gastrointestinal neuroendocrine tumors (Grant et al., 2021).
9. Development of Novel Therapeutics
Research into novel inhibitors of tryptophan hydroxylase, which selectively inhibit serotonin synthesis in the gastrointestinal tract, opens avenues for new treatments for gastrointestinal disorders. This highlights the potential of targeted therapy in managing conditions like irritable bowel syndrome and chemotherapy-induced emesis (Liu et al., 2008).
properties
Product Name |
5-Hydroxysaxagliptin-13C,d2 TFA Salt |
|---|---|
Molecular Formula |
C1713CH23D2N3O3.C2HF3O2 |
Molecular Weight |
448.44 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



